molecular formula C10H18O B13309994 2-Cyclobutylcyclohexan-1-ol

2-Cyclobutylcyclohexan-1-ol

Cat. No.: B13309994
M. Wt: 154.25 g/mol
InChI Key: CFLYEWQEXOFMDQ-UHFFFAOYSA-N
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Description

2-Cyclobutylcyclohexan-1-ol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a cyclobutyl group and a hydroxyl group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylcyclohexan-1-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of cyclobutene with cyclohexanone, followed by reduction of the resulting product. The reaction conditions typically include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.

Another method involves the Grignard reaction, where cyclobutylmagnesium bromide is reacted with cyclohexanone to form the desired alcohol. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Cyclobutylcyclohexanone or cyclobutylcyclohexanoic acid.

    Reduction: Cyclobutylcyclohexane.

    Substitution: Cyclobutylcyclohexyl chloride or bromide.

Scientific Research Applications

2-Cyclobutylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclobutylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclobutyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Cyclobutylcyclohexan-1-ol can be compared with other cycloalkane derivatives, such as:

    Cyclohexanol: Similar in structure but lacks the cyclobutyl group, resulting in different chemical properties and reactivity.

    Cyclobutylmethanol: Contains a cyclobutyl group but has a different ring structure, leading to variations in its chemical behavior.

    Cyclohexanone: An oxidized form of cyclohexanol, used as a precursor in the synthesis of this compound.

The presence of the cyclobutyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclobutylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h8-11H,1-7H2

InChI Key

CFLYEWQEXOFMDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CCC2)O

Origin of Product

United States

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